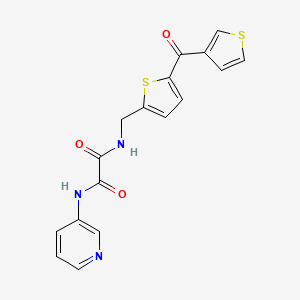

N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-pyridin-3-yl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c21-15(11-5-7-24-10-11)14-4-3-13(25-14)9-19-16(22)17(23)20-12-2-1-6-18-8-12/h1-8,10H,9H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLVPTHWMIUCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-amine, 5-(thiophene-3-carbonyl)thiophene-2-carboxylic acid, and oxalyl chloride.

Step 1: The first step involves the formation of the oxalyl chloride derivative by reacting oxalyl chloride with 5-(thiophene-3-carbonyl)thiophene-2-carboxylic acid in the presence of a base such as triethylamine.

Step 2: The intermediate product is then reacted with pyridine-3-amine to form the desired oxalamide compound. This reaction typically requires a solvent like dichloromethane and is carried out under reflux conditions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the synthesis of N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide would involve scaling up the laboratory procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts in various organic reactions.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology and Medicine

Drug Development: Due to its structural complexity, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

Industry

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features and Substituent Analysis

The oxalamide scaffold is highly modular, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations:

- Aromatic vs. Heterocyclic Substituents : The target compound’s pyridin-3-yl and thiophene groups contrast with chlorophenyl (antiviral analogs) and methoxybenzyl (flavoring agents). Thiophene’s electron-rich nature may enhance π-π stacking in target binding compared to thiazole or benzene .

- Piperidine/Piperazine Moieties : Analogs with piperidine (e.g., compound 6 ) or piperazine (e.g., compound in ) exhibit improved solubility and conformational flexibility, critical for membrane penetration in antiviral applications .

- Functional Group Impact: Hydroxymethyl (compound 6) and methoxy groups (flavoring agents) influence polarity and metabolic stability.

Physicochemical and Analytical Data

Available data for analogs highlight trends in purity, yield, and spectral properties:

The target’s absence of ionizable groups (unlike piperidine in 6 ) may reduce solubility but improve blood-brain barrier penetration.

Biological Activity

N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound consists of a pyridine moiety linked to a thiophene ring with a carbonyl group, making it an oxalamide derivative. The presence of thiophene is particularly significant as it has been associated with various biological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The thiophene structure can inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can modulate signaling pathways involved in inflammation and cancer progression.

- Receptor Interaction : The compound may interact with specific receptors, altering cellular responses and potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the thiophene moiety has been shown to inhibit tumor growth in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | HeLa | 5.0 | Inhibition of proliferation |

| Study B | MCF7 | 7.0 | Induction of apoptosis |

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in several preclinical studies. The ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

| Study | Model | Outcome |

|---|---|---|

| Study C | Rodent model | Reduced cytokine levels |

| Study D | In vitro assays | Decreased COX-2 expression |

Case Studies

-

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human leukemia cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential. -

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of the compound using a murine model of arthritis. Treatment with the compound resulted in a marked decrease in paw swelling and joint inflammation compared to control groups.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

- The compound demonstrates selective inhibition against certain cancer cell lines, suggesting specificity in its anticancer activity.

- In vivo studies indicate that the compound can effectively reduce inflammation markers, supporting its potential use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.